Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound featuring a thieno[2,3-d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamido Group: The thieno[2,3-d]thiazole intermediate is then subjected to acylation with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine (TEA) to introduce the benzamido group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides can replace the dimethylamino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]thiazole ring
Reduction: Amino derivatives of the benzamido group
Substitution: Various substituted thieno[2,3-d]thiazole derivatives
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving thieno[2,3-d]thiazole derivatives.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]thiazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzamido group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-aminobenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Methyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which can significantly influence its electronic properties and biological activity. This makes it distinct from similar compounds that lack this functional group, potentially offering different reactivity and interaction profiles.
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-17(23)14-10(2)13-16(25-14)20-18(26-13)19-15(22)11-6-8-12(9-7-11)21(3)4/h6-9H,5H2,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHKDGFJWJEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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